2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol

描述

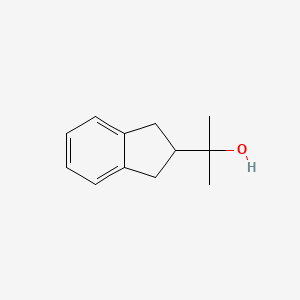

2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol is a tertiary alcohol featuring a bicyclic indenyl scaffold. Its structure comprises a hydroxyl group attached to a central carbon flanked by two methyl groups and a 2,3-dihydro-1H-inden-2-yl substituent. This compound is synthesized via gold(I)-catalyzed asymmetric cyclizations, as demonstrated in the preparation of its brominated derivative, (S,E)-2-(1-(bromomethylene)-2,3-dihydro-1H-inden-2-yl)propan-2-ol, which involves reactions at -60°C over four days followed by silica gel chromatography purification . The indenyl core contributes to its rigidity, making it valuable in stereoselective synthesis and pharmaceutical intermediates.

属性

分子式 |

C12H16O |

|---|---|

分子量 |

176.25 g/mol |

IUPAC 名称 |

2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol |

InChI |

InChI=1S/C12H16O/c1-12(2,13)11-7-9-5-3-4-6-10(9)8-11/h3-6,11,13H,7-8H2,1-2H3 |

InChI 键 |

FFVDDKKWYQBVRW-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C1CC2=CC=CC=C2C1)O |

产品来源 |

United States |

准备方法

General Synthetic Strategy

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield (%) |

|---|---|---|---|

| Grignard Addition to 2-Indanone | High selectivity, straightforward | Requires anhydrous conditions | 75-90 |

| Acid-Catalyzed Alkylation | Uses readily available reagents | Risk of side reactions, lower selectivity | 60-80 |

| Multi-step Reduction/Hydroxylation | Versatile for derivatives | Longer synthesis time, more steps | 50-70 |

Research Data and Experimental Notes

- Optimal reaction temperatures for Grignard addition are typically 0 to 25 °C to maintain selectivity.

- Acid catalysts must be carefully neutralized post-reaction to prevent degradation.

- Purification is generally achieved via recrystallization or chromatography.

- Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the product.

Summary Table of Key Preparation Parameters

| Parameter | Grignard Reaction | Acid-Catalyzed Alkylation | Reduction/Hydroxylation |

|---|---|---|---|

| Starting Material | 2-Indanone | Indane | 2-Indanone derivatives |

| Key Reagent | t-BuMgCl or t-BuMgBr | Isobutylene or tert-butyl alcohol | Reducing agents (e.g., NaBH4), oxidants |

| Catalyst | None (organometallic reagent) | Lewis acid (AlCl3) | Pd-C, other metal catalysts |

| Solvent | Ether, THF | Dichloromethane, other solvents | Various organic solvents |

| Temperature Range | 0–25 °C | Ambient to reflux | Variable depending on step |

| Reaction Time | 1–3 hours | Several hours | Multi-step over several hours |

| Yield (%) | 75–90 | 60–80 | 50–70 |

| Purification | Recrystallization, chromatography | Filtration, recrystallization | Chromatography, recrystallization |

化学反应分析

Types of Reactions: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol undergoes several types of chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone, 2-(2,3-dihydro-1H-inden-2-yl)propan-2-one, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be further reduced to form 2-(2,3-dihydro-1H-inden-2-yl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form the corresponding chloride derivative.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Thionyl chloride (SOCl2) in dichloromethane.

Major Products Formed:

Oxidation: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-one.

Reduction: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-amine.

Substitution: 2-(2,3-Dihydro-1H-inden-2-yl)propan-2-yl chloride.

科学研究应用

2-(2,3-Dihydro-1H-inden-2-yl)propan-2-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving alcohols and ketones.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of complex molecules.

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The compound’s effects are mediated through its ability to undergo oxidation and reduction reactions, which can modulate the activity of various biological pathways.

相似化合物的比较

Structural and Functional Group Variations

The following table highlights key structural differences and similarities among 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol and related compounds:

Physicochemical Properties

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,3-dihydro-1H-inden-2-yl)propan-2-ol, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound is commonly synthesized via reduction of its ketone precursor (e.g., 2-(2,3-dihydro-1H-inden-2-yl)propan-2-one) using agents like LiAlH4 or NaBH4. LiAlH4 offers higher reactivity for sterically hindered ketones but requires anhydrous conditions, while NaBH4 is milder and suitable for substrates sensitive to strong bases . Optimization involves solvent selection (e.g., THF for LiAlH4), temperature control (0–25°C), and stoichiometric ratios (1.2–1.5 equivalents of reducing agent). Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the diastereomerically pure product .

Q. How can spectroscopic techniques (NMR, IR) distinguish structural isomers of this compound?

- Methodological Answer :

- <sup>1</sup>H NMR : The hydroxyl proton (~1.5–2.5 ppm) and indene aromatic protons (6.5–7.5 ppm) help identify substitution patterns. For example, the propan-2-ol group shows a singlet for the two equivalent methyl groups (δ ~1.2 ppm) .

- IR : A broad O-H stretch (~3200–3600 cm<sup>−1</sup>) confirms the alcohol, while C-O stretches (~1050–1150 cm<sup>−1</sup>) differentiate primary/secondary alcohols .

- <sup>13</sup>C NMR : The quaternary carbon of the propan-2-ol group appears at δ ~70–75 ppm, distinct from primary alcohols (δ ~60–65 ppm) .

Advanced Research Questions

Q. What strategies address enantioselective synthesis challenges for this compound, given its chiral center?

- Methodological Answer : Asymmetric reduction using chiral catalysts (e.g., Corey-Bakshi-Shibata with (R)- or (S)-CBS catalysts) can achieve enantiomeric excess (ee >90%). Computational modeling (DFT) predicts transition-state geometries to guide catalyst selection . Alternatively, kinetic resolution via lipase-mediated acetylation (e.g., Candida antarctica lipase B) separates enantiomers based on reaction rates . Chiral HPLC (e.g., Chiralpak AD-H column) validates ee, with mobile phases optimized for polar alcohols (hexane/isopropanol) .

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- HOMO-LUMO Analysis : B3LYP/6-31G(d,p) calculations determine frontier molecular orbitals. A small HOMO-LUMO gap (~4–5 eV) suggests high reactivity, favoring electrophilic substitution at the indene ring .

- Molecular Electrostatic Potential (MEP) : Maps identify nucleophilic regions (e.g., hydroxyl oxygen) for derivatization, such as esterification or etherification .

- Global Reactivity Descriptors : Electrophilicity index (ω) >1.5 eV indicates potential as a Michael acceptor in enzyme inhibition studies .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in antimicrobial or enzyme inhibition data may arise from stereochemical impurities or assay conditions. Solutions include:

- Reproducibility Checks : Standardize assay protocols (e.g., MIC testing using CLSI guidelines for antimicrobial activity) .

- Docking Simulations : AutoDock Vina predicts binding modes to targets (e.g., aggrecanase or CYP450 enzymes), highlighting structural motifs critical for activity .

- Meta-Analysis : Compare IC50 values across studies, adjusting for solvent effects (DMSO vs. aqueous buffers) and cell line variability .

Q. How is this compound utilized as a chiral building block in complex molecule synthesis?

- Methodological Answer : The compound’s rigid indene scaffold and hydroxyl group enable:

- Peptidomimetics : Coupling with Fmoc-protected amino acids via EDCI/HOBt activation for protease-resistant analogs .

- Ligand Design : Derivatization to phosphine-oxazoline ligands for asymmetric catalysis (e.g., Pd-catalyzed cross-coupling) .

- Prodrug Synthesis : Esterification with NSAIDs (e.g., ibuprofen) enhances bioavailability, monitored by <sup>19</sup>F NMR for fluorinated derivatives .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。